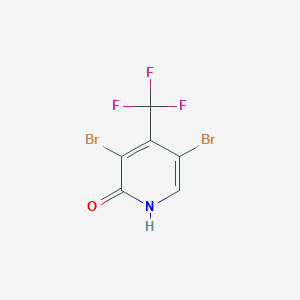

3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol” is a chemical compound with the CAS Number 109919-34-8 . It has a molecular weight of 320.89 and its molecular formula is C6H2Br2F3NO . It is a pale yellow solid .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “this compound”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests .

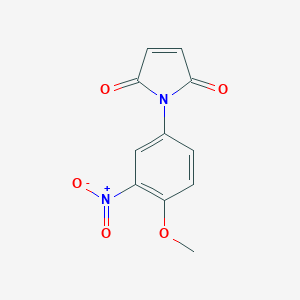

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C6H2Br2F3NO/c7-2-1-12-5(13)4(8)3(2)6(9,10)11/h1H,(H,12,13) .

Chemical Reactions Analysis

Trifluoromethylpyridines, including “this compound”, are used as intermediates for the synthesis of several crop-protection products .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are as follows :

Scientific Research Applications

1. Synthesis of Functionalized Pyridine Derivatives

Research by Benmansour et al. (2000) demonstrates the use of Lithio-2,6-dibromo-3,5-difluoropyridine in synthesizing various functionalized pyridine derivatives. This compound, derived from 2,4,6-tribromo-3,5 difluoropyridine, shows potential in creating diverse pyridine-based compounds with unusual solid-state lattice packing arrangements (Benmansour, Chambers, Sandford, Dahaour, & Yufit, 2000).

2. Development of Novel Bioactive Compounds

Jha and Ramarao (2017) explored the microwave-assisted synthesis of novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrid analogues, starting from 6-(3,5-bis(trifluoromethyl)phenyl)pyridin-3-ol. These compounds were evaluated for in vitro activity against various human bacterial pathogens and fungal strains, highlighting their potential in medical applications (Jha & Atchuta Ramarao, 2017).

3. Photophysical Properties in Boron-Dipyrromethenes

Khan, Rao, and Ravikanth (2010) investigated the photophysical properties of 3,5-bis(oxopyridinyl)- and 3,5-bis(pyridinyloxy)-substituted boron-dipyrromethenes (BODIPYs). Their study reveals significant insights into the effects of pyridone and oxypyridine groups on spectral, electrochemical, and photophysical properties (Khan, Rao, & Ravikanth, 2010).

4. Synthesis of Multifunctional Heterocycles

Benmansour et al. (2001) utilized 2,4,6-Tribromo-3,5-difluoro-pyridine as a starting material to synthesize various multifunctional pyridine derivatives. Their work illustrates the versatility of this compound in creating diverse heterocycles through nucleophilic substitution reactions (Benmansour, Chambers, Sandford, McGowan, Dahaoui, Yufit, & Howard, 2001).

Mechanism of Action

Safety and Hazards

“3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . In case of inhalation, remove to fresh air . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes .

Future Directions

Properties

IUPAC Name |

3,5-dibromo-4-(trifluoromethyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F3NO/c7-2-1-12-5(13)4(8)3(2)6(9,10)11/h1H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABYEWFMTLBVED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=O)N1)Br)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20603017 |

Source

|

| Record name | 3,5-Dibromo-4-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109919-34-8 |

Source

|

| Record name | 3,5-Dibromo-4-(trifluoromethyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109919-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-4-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.